molecular formula C26H32N2O2S B250119 N-{[[2-(1-cyclohexen-1-yl)ethyl](4-hydroxybutyl)amino]carbonothioyl}-4-biphenylcarboxamide

N-{[[2-(1-cyclohexen-1-yl)ethyl](4-hydroxybutyl)amino]carbonothioyl}-4-biphenylcarboxamide

Katalognummer: B250119
Molekulargewicht: 436.6 g/mol
InChI-Schlüssel: DABJPWWDIDJDGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-(cyclohex-1-en-1-yl)ethylcarbamothioyl}biphenyl-4-carboxamide is a complex organic compound with a unique structure that includes a biphenyl core, a cyclohexene ring, and a carbamothioyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(cyclohex-1-en-1-yl)ethylcarbamothioyl}biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl-4-carboxylic acid derivative. This is followed by the introduction of the carbamothioyl group and the cyclohexene ring. Common reagents used in these reactions include thionyl chloride, cyclohexene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-(cyclohex-1-en-1-yl)ethylcarbamothioyl}biphenyl-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamothioyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-{2-(cyclohex-1-en-1-yl)ethylcarbamothioyl}biphenyl-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{2-(cyclohex-1-en-1-yl)ethylcarbamothioyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • Ethyl (6R)-6-[N-(2-Chloro-4-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide

Uniqueness

N-{2-(cyclohex-1-en-1-yl)ethylcarbamothioyl}biphenyl-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable tool in scientific research and industrial applications.

Eigenschaften

Molekularformel

C26H32N2O2S

Molekulargewicht

436.6 g/mol

IUPAC-Name

N-[2-(cyclohexen-1-yl)ethyl-(4-hydroxybutyl)carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C26H32N2O2S/c29-20-8-7-18-28(19-17-21-9-3-1-4-10-21)26(31)27-25(30)24-15-13-23(14-16-24)22-11-5-2-6-12-22/h2,5-6,9,11-16,29H,1,3-4,7-8,10,17-20H2,(H,27,30,31)

InChI-Schlüssel

DABJPWWDIDJDGB-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCN(CCCCO)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Kanonische SMILES

C1CCC(=CC1)CCN(CCCCO)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.